molecular formula C9H10ClNO B3057238 Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- CAS No. 77914-62-6

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-

Cat. No.: B3057238
CAS No.: 77914-62-6
M. Wt: 183.63 g/mol
InChI Key: HUXNDCBFXVPCEB-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- is a chemical compound with the molecular formula C9H10ClNO It is characterized by the presence of a 4-chlorophenyl group and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- typically involves the reaction of 4-chloroacetophenone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via nucleophilic substitution, where the methylamino group replaces the carbonyl oxygen of the ethanone.

Industrial Production Methods

In industrial settings, the production of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or halogenating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group and the methylamino group influences its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-chlorophenyl)-2-(amino)-: Similar structure but with an amino group instead of a methylamino group.

    Ethanone, 1-(4-bromophenyl)-2-(methylamino)-: Similar structure but with a bromine atom instead of a chlorine atom.

    Ethanone, 1-(4-chlorophenyl)-2-(ethylamino)-: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

Ethanone, 1-(4-chlorophenyl)-2-(methylamino)- is unique due to the specific combination of the 4-chlorophenyl group and the methylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(methylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNDCBFXVPCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358840
Record name Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77914-62-6
Record name Ethanone, 1-(4-chlorophenyl)-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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